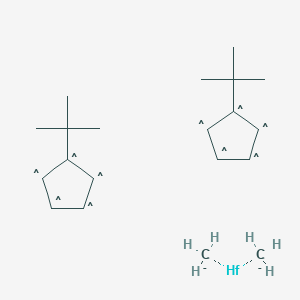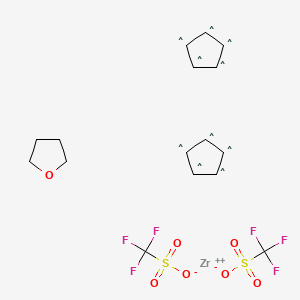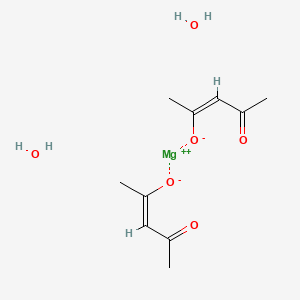![molecular formula C84H72O12 B6289091 Benzyloxycalix[6]arene CAS No. 327154-31-4](/img/structure/B6289091.png)
Benzyloxycalix[6]arene
Overview
Description
Benzyloxycalix6arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they possess a unique cup-like structure. Benzyloxycalix6arene, specifically, consists of six phenolic units linked by methylene bridges, with benzyloxy groups attached to the upper rim. This compound is known for its ability to form host-guest complexes, making it valuable in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycalix6arene typically involves the following steps:
- Formation of Calix6arene Core : The initial step involves the condensation of phenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the calix6arene core.
- Introduction of Benzyloxy Groups : The benzyloxy groups are introduced by reacting the calix6arene core with benzyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: While the industrial production of Benzyloxycalix6arene is not as widely documented as its laboratory synthesis, the scalable synthesis methods used for other calixarenes can be adapted. These methods often involve optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyloxycalix6arene undergoes various chemical reactions, including:
- Substitution Reactions : The benzyloxy groups can be substituted with other functional groups using reagents such as halides or sulfonates.
- Oxidation and Reduction Reactions : The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones.
- Complexation Reactions : Benzyloxycalix6arene can form host-guest complexes with various cations, anions, and neutral molecules.
- Substitution Reactions : Reagents such as alkyl halides or sulfonates in the presence of a base (e.g., potassium carbonate) under reflux conditions.
- Oxidation Reactions : Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction Reactions : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Benzyloxycalix6arene has a wide range of applications in scientific research, including:
- Chemistry : Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes, which are valuable in molecular recognition and sensing.
- Biology : Employed in the design of drug delivery systems due to its ability to encapsulate and release therapeutic agents.
- Medicine : Investigated for its potential use in diagnostic imaging and as a carrier for targeted drug delivery.
- Industry : Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyloxycalix6arene primarily involves its ability to form host-guest complexes. The benzyloxy groups on the upper rim provide a hydrophobic environment, while the phenolic units offer hydrogen bonding sites. This combination allows Benzyloxycalix6arene to selectively bind to various molecules, facilitating their encapsulation and release. The molecular targets and pathways involved depend on the specific guest molecules and the intended application.
Comparison with Similar Compounds
Benzyloxycalix6arene can be compared with other calixarenes, such as:
- Benzyloxycalix4arene : Consists of four phenolic units and has a smaller cavity size, making it suitable for smaller guest molecules.
- Benzyloxycalix[8]arene : Contains eight phenolic units and a larger cavity, allowing it to accommodate larger guest molecules.
- Methoxycalix6arene : Similar structure but with methoxy groups instead of benzyloxy groups, affecting its binding properties and solubility.
Benzyloxycalix6arene is unique due to its intermediate cavity size, which provides a balance between binding strength and selectivity for a wide range of guest molecules.
Properties
IUPAC Name |
5,11,17,23,29,35-hexakis(phenylmethoxy)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H72O12/c85-79-61-31-63-39-74(92-50-56-21-9-2-10-22-56)41-65(80(63)86)33-67-43-76(94-52-58-25-13-4-14-26-58)45-69(82(67)88)35-71-47-78(96-54-60-29-17-6-18-30-60)48-72(84(71)90)36-70-46-77(95-53-59-27-15-5-16-28-59)44-68(83(70)89)34-66-42-75(93-51-57-23-11-3-12-24-57)40-64(81(66)87)32-62(79)38-73(37-61)91-49-55-19-7-1-8-20-55/h1-30,37-48,85-90H,31-36,49-54H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXHEYBIZOUGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)OCC6=CC=CC=C6)CC7=C(C(=CC(=C7)OCC8=CC=CC=C8)CC9=C(C1=CC(=C9)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H72O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)








![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

